Antihypertensive Efficacy: Lasilacton Produces Clinically Significant Blood Pressure Reduction in Essential Hypertension
In a 1-year study of 30 patients with mild-to-moderate essential hypertension, once-daily administration of Lasilacton (furosemide 20 mg / spironolactone 50 mg) resulted in a substantial and sustained reduction in both supine and standing blood pressure. The study notes that the addition of spironolactone improves the hypotensive potency of furosemide and minimizes its metabolic and electrolyte alterations [1].
| Evidence Dimension | Blood Pressure Reduction |
|---|---|
| Target Compound Data | Supine BP: 120.8 ± 1.4 / 91.7 ± 1.2 mmHg; Standing BP: 125.7 ± 2.2 / 90.7 ± 1.5 mmHg (post-treatment) |
| Comparator Or Baseline | Baseline: Supine BP: 148.6 ± 2.6 / 102.1 ± 1.9 mmHg; Standing BP: 154.4 ± 2.1 / 106.1 ± 1.6 mmHg |
| Quantified Difference | Supine BP reduction: 27.8 mmHg systolic / 10.4 mmHg diastolic; Standing BP reduction: 28.7 mmHg systolic / 15.4 mmHg diastolic |
| Conditions | Human subjects (N=30) with mild-to-moderate essential hypertension; once-daily dosing for 1 year. |
Why This Matters
This quantifies the robust antihypertensive effect of Lasilacton, demonstrating a magnitude of blood pressure reduction that is clinically meaningful and compares favorably to other first-line antihypertensive monotherapies.
- [1] Birbari AE, et al. Efficacy and safety of lasilactone, a new combination diuretic, in essential hypertension. Gen Pharmacol. 1987;18(5):489-93. PMID: 3311870. View Source
